(E)-4,6-Dichloro-2-styrylquinazoline
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques used can include spectroscopy (like NMR or IR), crystallography, or computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the reaction rate, and the products of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Alzheimer's and Prion Diseases Treatment and Diagnosis : Styrylquinoline derivatives, such as (E)-6-Methyl-4'-amino-2-styrylquinoline, have been found to potentially diagnose, deliver therapy, and monitor response in protein misfolding diseases like Alzheimer's and prion diseases. They exhibit fluorescent emission in the NIR region, can interact with Aβ and prion fibrils, and inhibit Aβ self-aggregation in vitro as well as prion replication in cellular contexts (Staderini et al., 2013).
HIV-1 Integrase Inhibition : Certain styrylquinazoline derivatives have been evaluated for their inhibitory activity against HIV-1 integrase, showing significant potential. For instance, a specific compound with a free catechol ring exhibited strong inhibitory activity against HIV-1 integrase (Lee et al., 2002).
Cancer Treatment and p53 Protein Stabilization : Styrylquinazoline compounds like CP-31398 have been found to stabilize p53, a crucial protein in tumor suppression, in various human cell lines. These compounds block the ubiquitination and degradation of p53, leading to its stabilization and potentially offering novel strategies for cancer treatment (Wang et al., 2003).
Biological Activity Against Mycobacterial and Fungal Strains : Styrylquinazoline derivatives have been tested for inhibitory activity on photosynthetic electron transport in plants and against various mycobacterial and fungal strains, showing significant biological activity (Jampílek et al., 2009).
Antileukemic Activity : Synthesized styrylquinazolinones have shown promising antileukemic activity against various leukemia cell lines in vitro, indicating their potential in leukemia treatment (Raffa et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,6-dichloro-2-[(E)-2-phenylethenyl]quinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2/c17-12-7-8-14-13(10-12)16(18)20-15(19-14)9-6-11-4-2-1-3-5-11/h1-10H/b9-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGLWQMNYWJMIF-RMKNXTFCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562808 |
Source
|
Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4,6-Dichloro-2-styrylquinazoline | |
CAS RN |
36950-52-4 |
Source
|
Record name | 4,6-Dichloro-2-[(E)-2-phenylethenyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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